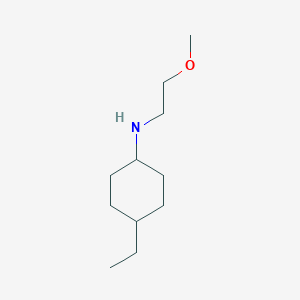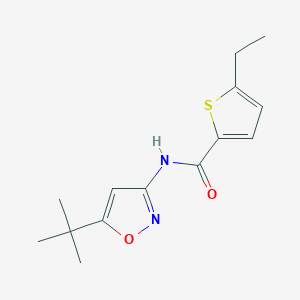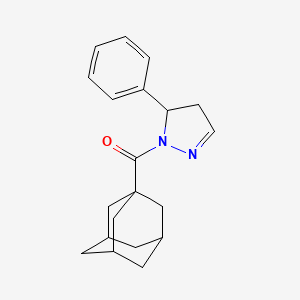![molecular formula C36H40N2O4 B5215149 bis[2-(dibenzylamino)ethyl] succinate](/img/structure/B5215149.png)
bis[2-(dibenzylamino)ethyl] succinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[2-(dibenzylamino)ethyl] succinate, also known as DBA-succinate, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the class of bis-amines, which are known for their diverse biological activities.
科学的研究の応用
Bis[2-(dibenzylamino)ethyl] succinatee has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral activities. bis[2-(dibenzylamino)ethyl] succinatee has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
作用機序
The mechanism of action of bis[2-(dibenzylamino)ethyl] succinatee is not fully understood. However, it is believed that bis[2-(dibenzylamino)ethyl] succinatee exerts its biological activities by interacting with specific cellular targets. For example, bis[2-(dibenzylamino)ethyl] succinatee has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
bis[2-(dibenzylamino)ethyl] succinatee has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. bis[2-(dibenzylamino)ethyl] succinatee has also been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, bis[2-(dibenzylamino)ethyl] succinatee has been shown to inhibit the replication of certain viruses, such as the herpes simplex virus.
実験室実験の利点と制限
Bis[2-(dibenzylamino)ethyl] succinatee has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. bis[2-(dibenzylamino)ethyl] succinatee is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, one limitation of bis[2-(dibenzylamino)ethyl] succinatee is that it is relatively expensive compared to other compounds.
将来の方向性
There are several future directions for the study of bis[2-(dibenzylamino)ethyl] succinatee. One area of interest is the development of new synthetic methods for bis[2-(dibenzylamino)ethyl] succinatee and its derivatives. Another area of interest is the study of the structure-activity relationship of bis[2-(dibenzylamino)ethyl] succinatee and its derivatives. Additionally, the potential use of bis[2-(dibenzylamino)ethyl] succinatee as a therapeutic agent for various diseases, such as cancer and viral infections, warrants further investigation. Finally, the development of new applications for bis[2-(dibenzylamino)ethyl] succinatee, such as its use as a fluorescent probe for the detection of metal ions, is an area of ongoing research.
In conclusion, bis[2-(dibenzylamino)ethyl] succinatee is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral activities. bis[2-(dibenzylamino)ethyl] succinatee has several advantages for use in lab experiments, but it is relatively expensive compared to other compounds. There are several future directions for the study of bis[2-(dibenzylamino)ethyl] succinatee, including the development of new synthetic methods, the study of its structure-activity relationship, and the development of new applications for this compound.
合成法
Bis[2-(dibenzylamino)ethyl] succinatee can be synthesized through a simple two-step reaction. The first step involves the reaction of dibenzylamine with succinic anhydride to form bis-(dibenzylamino) succinate. The second step involves the reduction of bis-(dibenzylamino) succinate with sodium borohydride to form bis[2-(dibenzylamino)ethyl] succinatee.
特性
IUPAC Name |
bis[2-(dibenzylamino)ethyl] butanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H40N2O4/c39-35(41-25-23-37(27-31-13-5-1-6-14-31)28-32-15-7-2-8-16-32)21-22-36(40)42-26-24-38(29-33-17-9-3-10-18-33)30-34-19-11-4-12-20-34/h1-20H,21-30H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBLUFQBINUYOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCOC(=O)CCC(=O)OCCN(CC2=CC=CC=C2)CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis[2-(dibenzylamino)ethyl] succinate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-methoxyphenyl)diazenyl]-1-methyl-1H-indole](/img/structure/B5215067.png)
![N-[4-(aminosulfonyl)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B5215068.png)

![N~1~-(2,6-difluorophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5215081.png)
![1-[3-(2-chlorophenyl)acryloyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5215096.png)

![diisopropyl 2,6-dimethyl-4-[5-(2-nitrophenyl)-2-furyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5215119.png)

![7-[(4-bromobenzyl)oxy]-6-chloro-4-propyl-2H-chromen-2-one](/img/structure/B5215133.png)
![2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one](/img/structure/B5215138.png)
![methyl {1,5-dimethyl-9-oxo-7-[(propylamino)carbonothioyl]-3,7-diazabicyclo[3.3.1]non-3-yl}(oxo)acetate](/img/structure/B5215145.png)

![N-(2-methoxyphenyl)-6-methyl-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5215162.png)
![2-butyl-N-[(1-hydroxycyclohexyl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5215164.png)